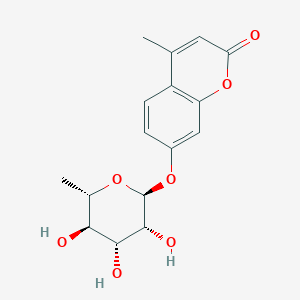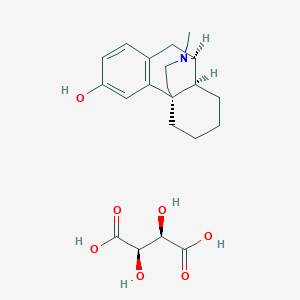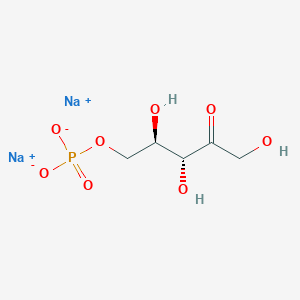
D-Ribulose 5-phosphate sodium salt
Descripción general
Descripción
D-Ribulose 5-phosphate is a pentose phosphate involved in several key metabolic processes. Its role is pivotal in the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis, providing NADPH and pentoses (5-carbon sugars) as well as ribose 5-phosphate for nucleic acid synthesis. The PPP is crucial for the production of NADPH, which is necessary for the regeneration of glutathione to detoxify hydrogen peroxide into water and oxygen, thereby conferring protection against oxidative stress (Liang et al., 2011).
Synthesis Analysis
The synthesis of D-Ribulose 5-phosphate involves enzymatic reactions. It can be prepared by the enzymatic oxidation of D-gluconate 6-phosphate, followed by treatment with charcoal and precipitation as its barium or lithium salt. This process results in a product that is almost pure D-Ribulose 5-phosphate, as confirmed by chemical and enzymatic analyses (Pontremoli, 1966).
Molecular Structure Analysis
The molecular structure of D-Ribulose 5-phosphate and its derivatives have been extensively studied. For example, the structure of form I crystals of D-ribulose-1,5-diphosphate carboxylase, an enzyme that interacts with D-Ribulose 5-phosphate, has been examined, providing insights into the enzyme's molecular symmetry and subunit composition (Baker et al., 1975).
Chemical Reactions and Properties
D-Ribulose 5-phosphate is involved in numerous chemical reactions, including the reversible conversion to D-xylulose 5-phosphate by D-ribulose 5-phosphate 3-epimerase. This enzyme plays a critical role in both the Calvin cycle and the oxidative pentose phosphate pathway, highlighting the compound's versatility in cellular processes (Kopp et al., 1999).
Physical Properties Analysis
While specific studies on the physical properties of D-Ribulose 5-phosphate sodium salt itself are limited, research on related compounds and enzymes provides indirect insights. For instance, studies on D-Ribulose 1,5-bisphosphate carboxylase from various sources have elucidated aspects of enzyme stability, molecular weight, and subunit composition, which are relevant to understanding the physical context in which D-Ribulose 5-phosphate operates (Tabita et al., 1974).
Aplicaciones Científicas De Investigación
Synthesis of Tryptophan Intermediate : The chemical synthesis of the tryptophan intermediate l-(o-carboxyphenylamino)-l-deoxy-D-ribulose 5-phosphate was successfully achieved, offering a new substrate for studying indoleglycerolphosphate synthetase in microorganisms (Doy, 1966).
Study of D-ribulose-1,5-bisphosphate Carboxylase : This enzyme from Euglena gracilis was found to have moderate stability and catalytic properties, indicating potential service as an oxygenase (McFadden, Lord, Rowe, & Dilks, 1975).
Enzyme Research in Blue-Green Algae : D-ribulose 1, 5-diphosphate carboxylase from marine blue-green algae Agmenellum quadruplicatum is a small, easily purified enzyme, potentially useful in biocatalysis and biofuel production (Tabita, Stevens, & Quijano, 1974).
D-ribulokinase in Continuous Production : D-ribulokinase from Klebsiella pneumoniae can continuously produce d-ribulose-5-phosphate in an enzyme membrane reactor (Gygax et al., 1990).
Enzyme Purification and Characterization : Improved purification of ribulose 5-phosphate 3-epimerase from Saccharomyces cerevisiae revealed a dimer with higher specific activity and hyperbolic dependence on ribulose 5-phosphate (Bär et al., 1996).
Stability and Storage of D-ribulose 5-phosphate : This compound is stable, almost pure, and can be stored at 2°C in a vacuum desiccator (Pontremoli, 1966).
Synthesis of D-[14C]ribulose 1,5-bisphosphate : A reliable method for synthesizing this compound with high specific radioactivity and purity has been developed (Kuehn & Hsu, 1978).
Purification of D-ribulose-5-phosphate 3-epimerase from Calf Liver : This highly purified enzyme from calf liver has a specific activity of 617 units/mg (Wood, 1979).
Ribose-5-phosphate Isomerases in Biocatalysis : These enzymes are crucial in the pentose phosphate pathway and have potential applications in producing rare sugars and treating diseases caused by trypanosomatids (Chen, Wu, Zhang, & Mu, 2020).
Study of Ribulose Bisphosphate Carboxylase with Pyridoxal Phosphate : Modification of Rhodospirillum rubrum ribulose bisphosphate carboxylase with pyridoxal phosphate affects enzyme activity, suggesting implications for biosynthesis (Whitman & Tabita, 1978).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
disodium;[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEPTNUBEFMKAU-CIFXRNLBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578016 | |
| Record name | Disodium 5-O-phosphonato-D-ribulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Ribulose 5-phosphate sodium salt | |
CAS RN |
108321-99-9 | |
| Record name | Disodium 5-O-phosphonato-D-ribulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ribulose 5-phosphate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



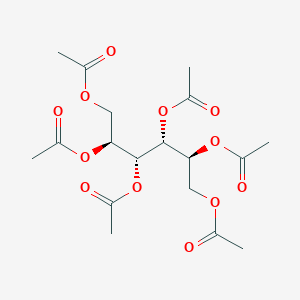
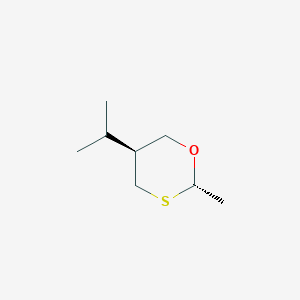

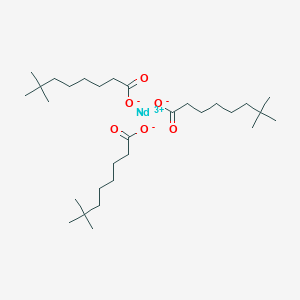



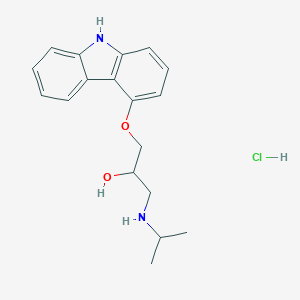

![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
